2-(2-Bromoethyl)piperidine hydrobromide

Catalog No.
S2789727
CAS No.
1564-77-8; 731742-05-5
M.F
C7H15Br2N
M. Wt
273.012
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2-(2-Bromoethyl)piperidine hydrobromide

CAS Number

1564-77-8; 731742-05-5

Product Name

2-(2-Bromoethyl)piperidine hydrobromide

IUPAC Name

2-(2-bromoethyl)piperidine;hydrobromide

Molecular Formula

C7H15Br2N

Molecular Weight

273.012

InChI

InChI=1S/C7H14BrN.BrH/c8-5-4-7-3-1-2-6-9-7;/h7,9H,1-6H2;1H

InChI Key

FAMIYBHSLOMXQP-UHFFFAOYSA-N

SMILES

C1CCNC(C1)CCBr.Br

solubility

not available

2-(2-Bromoethyl)piperidine hydrobromide is a chemical compound with the empirical formula C7_7H15_{15}Br2_2N and a molecular weight of 273.01 g/mol. It appears as a solid substance and is recognized for its unique structural characteristics, which include a piperidine ring substituted with a bromoethyl group. The compound is often represented by the SMILES notation BrCCC1NCCCC1.[H]Br, indicating the presence of both bromine atoms and the piperidine nitrogen in its structure .

, particularly conjugate addition reactions with alkyl acrylates. This reactivity allows for the synthesis of novel compounds such as 3-[2-(bromomethyl)piperidin-1-yl]propanoates and derivatives like 2-(methoxycarbonyl)indolizidine. Additionally, it plays a role in alkylation reactions, especially in the preparation of 4,4-disubstituted piperidines, which are significant in medicinal chemistry for developing neuroleptics and analgesics.

The biological activity of 2-(2-Bromoethyl)piperidine hydrobromide is notable for its potential applications in pharmacology. The compound has been studied for its interactions with various biological targets, showing promise in the development of therapeutic agents. Its structural features suggest it may exhibit properties similar to other piperidine derivatives, which are often associated with neuroactive effects .

Synthesis of 2-(2-Bromoethyl)piperidine hydrobromide can be achieved through several methods:

  • Alkylation of Piperidine: The compound can be synthesized by alkylating piperidine with bromoethyl compounds under suitable reaction conditions.
  • Conjugate Addition: Utilizing conjugate addition reactions with alkyl acrylates facilitates the formation of various derivatives, enhancing its synthetic versatility.
  • Use of N-Mustard Derivatives: This method involves the alkylation of active methylene compounds with N-mustard derivatives, leading to the formation of piperidine derivatives.

2-(2-Bromoethyl)piperidine hydrobromide finds applications in various fields:

  • Pharmaceutical Development: It is utilized in synthesizing piperidine-based drugs that may serve as neuroleptics or analgesics.
  • Chemical Research: The compound serves as a building block in organic synthesis, particularly in generating complex molecules through various reaction pathways .
  • Material Science: Its unique properties may also lend themselves to applications in developing new materials or polymers.

Interaction studies involving 2-(2-Bromoethyl)piperidine hydrobromide have revealed its potential as a substrate for biological transport mechanisms. Notably, it has been assessed for blood-brain barrier permeability, indicating that it can cross this barrier effectively, which is crucial for central nervous system-targeting drugs . Additionally, it does not appear to inhibit major cytochrome P450 enzymes, suggesting a favorable profile for drug development where metabolic interactions are a concern .

Several compounds share structural similarities with 2-(2-Bromoethyl)piperidine hydrobromide. These include:

Compound NameSimilarity Index
(S)-2-(Bromomethyl)-1-methylpyrrolidine0.72
1-(3-Bromopropyl)pyrrolidine hydrobromide0.72
N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide0.70
4-Bromopiperidine hydrobromide0.69
1-Ethyl-1-methylpyrrolidin-1-ium bromide0.70

Uniqueness: What sets 2-(2-Bromoethyl)piperidine hydrobromide apart from these similar compounds is its specific bromoethyl substitution on the piperidine ring, which influences its reactivity and biological activity profile significantly compared to other piperidine derivatives .

Dates

Last modified: 07-23-2023

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